molecular formula C12H6Br2O B14214737 1,8-Dibromo-dibenzofuran CAS No. 617707-28-5

1,8-Dibromo-dibenzofuran

Katalognummer: B14214737
CAS-Nummer: 617707-28-5
Molekulargewicht: 325.98 g/mol
InChI-Schlüssel: VCIOALQVPMTGGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,8-Dibromo-dibenzofuran is a brominated derivative of dibenzofuran, a tricyclic aromatic compound consisting of two benzene rings fused to a central furan ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,8-Dibromo-dibenzofuran can be synthesized through several methods. One common approach involves the bromination of dibenzofuran using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs at elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes, where dibenzofuran is treated with bromine under controlled conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Analyse Chemischer Reaktionen

Types of Reactions: 1,8-Dibromo-dibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

1,8-Dibromo-dibenzofuran has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,8-Dibromo-dibenzofuran involves its interaction with various molecular targets and pathways. The bromine atoms in the compound can participate in electrophilic aromatic substitution reactions, leading to the formation of new chemical bonds. Additionally, the compound’s aromatic structure allows it to interact with biological macromolecules, potentially affecting their function and activity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1,8-Dibromo-dibenzofuran is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and interactions with other molecules. This positioning can lead to different chemical and biological properties compared to other similar compounds .

Eigenschaften

CAS-Nummer

617707-28-5

Molekularformel

C12H6Br2O

Molekulargewicht

325.98 g/mol

IUPAC-Name

1,8-dibromodibenzofuran

InChI

InChI=1S/C12H6Br2O/c13-7-4-5-10-8(6-7)12-9(14)2-1-3-11(12)15-10/h1-6H

InChI-Schlüssel

VCIOALQVPMTGGE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)Br)C3=C(O2)C=CC(=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.